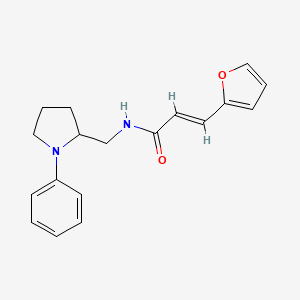

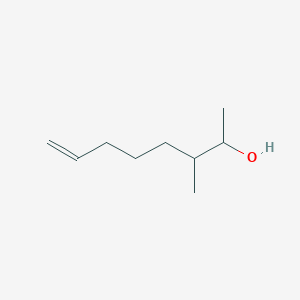

3-(9H-Carbazol-4-yloxy)-1,2-propanediol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

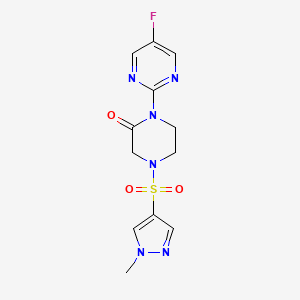

The compound "3-(9H-Carbazol-4-yloxy)-1,2-propanediol" is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications, including their use as colorants, stabilizers, and in pharmaceuticals. The compound is structurally related to carvedilol, a non-selective beta-blocker used in the treatment of heart failure and hypertension .

Synthesis Analysis

The synthesis of carbazole derivatives can be complex, involving multiple steps and catalytic systems. For instance, rhodium-catalyzed C-H activation/annulation reactions have been developed to create substituted carbazoles and fused carbazole structures . These reactions involve the cleavage of C-H bonds and annulation with alkynes or other reaction partners like sulfoxonium ylides or diazo compounds. Another approach for synthesizing carbazole-related compounds involves the use of intermediates like 1-(9H-carbazol-4-yloxy)-3-halopropan-2-ol, which can be further transformed into desired products .

Molecular Structure Analysis

Carbazole and its derivatives typically have a planar aromatic system, which is crucial for their electronic and optical properties. Density functional theory (DFT) conformational analysis has been used to study the full conformational space of carbazole-containing fragments, confirming the planarity of the carbazole ring system . The stability of these conformers can be influenced by factors such as intramolecular hydrogen bonding and solvent interactions.

Chemical Reactions Analysis

Carbazole derivatives can participate in various chemical reactions. For example, 9-(2,3-epithiopropyl)-9H-carbazole can react with aromatic amines to form disulfides upon oxidation . The reactivity of carbazole derivatives is also evident in their ability to form polymers, as seen in the oxidative electro-polymerization of 3-(9H-carbazol-9-yl)propanenitrile to create electrically active thin-layer polymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, the solubility of 9H-carbazole in sub- and supercritical propane has been studied, showing that it has a higher solubility in propane compared to CO2, which is significant for extraction processes . The electrochemical properties of carbazole-containing polymers have been investigated, revealing that they can change color upon oxidation and have a high transmittance in the neutral state . These properties are essential for applications in electronic devices and sensors.

Aplicaciones Científicas De Investigación

Synthesis and Bioinformatic Characterization

- Schiff bases derived from carbazole compounds, like 3-(9H-Carbazol-4-yloxy)-1,2-propanediol, have been studied for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. These compounds were found to have drug-like properties and may be proposed as neuropsychiatric drugs (Avram et al., 2021).

Spectro-Electrochemical Behaviour

- The electrochemical polymerization of carbazole derivatives and their spectro-electrochemical properties have been investigated, indicating potential applications in materials science and electronics (Elamin et al., 2021).

Antifungal and Antibacterial Applications

- Novel triazolyl β-hydroxy alkyl/carbazole hybrid molecules have shown promising antifungal and antibacterial properties, highlighting their potential use in medical treatments (Rad et al., 2016).

Antimicrobial Activity and Cytotoxicity

- Some carbazole derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds showed notable antimicrobial activity and varied cytotoxic effects, suggesting their use in developing new antimicrobial agents (Kaplancıklı et al., 2012).

Facile Synthesis for Drug Development

- The synthesis of intermediates derived from 3-(9H-Carbazol-4-yloxy)-1,2-propanediol has been explored for the development of drugs like Carvedilol (Naidu et al., 2010).

Oxidation Products and Pharmacological Applications

- Research into the oxidation products of 9H-carbazole and related compounds has revealed a range of pharmacological applications, including the production of hydroxylated metabolites (Waldau et al., 2009).

Corrosion Inhibition

- Carbazole derivatives have been investigated for their potential as corrosion inhibitors, showing promising results in protecting mild steel against corrosion (Nwankwo et al., 2021).

Cytotoxicity Evaluation

- The cytotoxicity of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives has been evaluated, indicating their potential in cancer treatment (Nagarapu et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as (s)-carazolol have been shown to interact with theBeta-2 adrenergic receptor and Lysozyme . These targets play crucial roles in mediating physiological responses such as heart rate, smooth muscle relaxation, and immune response.

Mode of Action

Based on its structural similarity to (s)-carazolol, it may interact with its targets in a similar manner

Biochemical Pathways

The specific biochemical pathways affected by 3-(9H-Carbazol-4-yloxy)-1,2-propanediol are currently unknown. Compounds that interact with beta-2 adrenergic receptors typically influence pathways related to cardiovascular function, respiratory function, and glucose metabolism .

Result of Action

Based on its potential interaction with the beta-2 adrenergic receptor, it may influence cellular processes such as signal transduction, gene expression, and cellular metabolism .

Propiedades

IUPAC Name |

3-(9H-carbazol-4-yloxy)propane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)16-13/h1-7,10,16-18H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWDZXZVQVXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(9H-Carbazol-4-yloxy)-1,2-propanediol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)

![N-(4-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3008501.png)

![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-ethoxyphenyl)urea](/img/structure/B3008504.png)

![7-tert-butyl-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008507.png)